molecular formula C22H21N5O3 B2678000 N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide CAS No. 951617-93-9

N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide

Cat. No.: B2678000
CAS No.: 951617-93-9
M. Wt: 403.442
InChI Key: SUWHTIMGZDIAJO-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

One research avenue involves the synthesis and improvement of related chemical structures, aiming at optimizing yields and developing cost-effective and scalable production methods. For example, Gong Fenga (2007) detailed the synthesis of a closely related compound through a series of chemical reactions, achieving high purity and yield suitable for large-scale production Gong Fenga, 2007. This research contributes to understanding the synthetic pathways that can be applied to N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide, highlighting the technical methods for reduction, acetylation, and ethylation improvements.

Potential Therapeutic Applications

Investigations into compounds with similar structures have explored their potential as therapeutic agents. For instance, compounds have been developed as potent positive inotropes, suggesting potential applications in cardiovascular therapies D. Robertson et al., 1986. This research demonstrates the inotropic activity of related compounds in animal models, underscoring the relevance of studying this compound for potential cardiovascular benefits.

Analytical and Quality Control Techniques

The development of analytical methods for related compounds, such as RP-HPLC determination techniques, plays a crucial role in ensuring the purity and quality of pharmaceutical ingredients Duan Wei-hua, 2010. These methodologies are essential for the quality control of complex organic molecules, including this compound, ensuring their suitability for further research and potential therapeutic use.

Material Science Applications

Research on the chemical and physical properties of related compounds has implications for material science, particularly in developing new materials with specific electronic or optical properties. For example, the study of amino-capped aniline pentamers and their oxidative processes can provide insights into the electrical conductivity and chromatic properties of organic compounds Chen Liang, 2004. This research area could be relevant for this compound in the development of novel materials for electronic or photonic applications.

Properties

IUPAC Name

N-benzyl-2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-25-14-18-20(24-25)21(29)27(13-17-10-6-3-7-11-17)22(30)26(18)15-19(28)23-12-16-8-4-2-5-9-16/h2-11,14H,12-13,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWHTIMGZDIAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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